Cas no 1707400-03-0 (2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid)

2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent at the 6-position and a methyl group at the 2-position of the dihydroquinoline core, contributing to enhanced metabolic stability and bioavailability. The acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in medicinal chemistry, it serves as a key building block for drug discovery and optimization.
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid structure
1707400-03-0 structure
Product name:2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
CAS No:1707400-03-0
MF:C12H14FNO2
MW:223.243466854095
CID:5747243
PubChem ID:102549432

2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)aceticacid
    • 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
    • 1707400-03-0
    • (6-Fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-acetic acid
    • Inchi: 1S/C12H14FNO2/c1-8-2-3-9-6-10(13)4-5-11(9)14(8)7-12(15)16/h4-6,8H,2-3,7H2,1H3,(H,15,16)
    • InChI Key: SALKUWQINVXRJV-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)CCC(C)N2CC(=O)O

Computed Properties

  • Exact Mass: 223.10085685g/mol
  • Monoisotopic Mass: 223.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.5Ų

2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM245839-10g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
10g
$1543 2021-08-04
Chemenu
CM245839-1g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
1g
$458 2021-08-04
Chemenu
CM245839-1g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
1g
$*** 2023-03-30
Chemenu
CM245839-10g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
10g
$*** 2023-03-30
Chemenu
CM245839-5g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
5g
$*** 2023-03-30
Chemenu
CM245839-5g
2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid
1707400-03-0 97%
5g
$1127 2021-08-04

2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid Related Literature

Additional information on 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Introduction to 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic Acid (CAS No. 1707400-03-0)

2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid, identified by its CAS number 1707400-03-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of dihydroquinoline derivatives, which have been extensively studied for their potential biological activities. The presence of a fluoro substituent and a carboxylic acid moiety in the structure imparts unique chemical and pharmacological properties, making it a valuable candidate for further exploration in drug development.

The structural framework of 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid consists of a dihydroquinoline core substituted at the 6-position with a fluoro group and a methyl group at the 2-position. The acetic acid side chain provides a site for further functionalization, enabling the attachment of various pharmacophores. This structural complexity makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, dihydroquinoline derivatives have garnered attention due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluoro substituent in particular has been shown to modulate the pharmacokinetic and pharmacodynamic profiles of molecules, often leading to improved bioavailability and prolonged half-life. The methyl group at the 2-position further contributes to the steric environment around the dihydroquinoline core, influencing interactions with biological targets.

The carboxylic acid functionality in 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid offers multiple possibilities for further derivatization. It can be esterified to enhance lipophilicity or amidated to introduce additional biological activity. These modifications are crucial in optimizing drug-like properties such as solubility, permeability, and metabolic stability. The versatility of this compound makes it a promising candidate for structure-based drug design and high-throughput screening campaigns.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid design and optimization of novel heterocyclic compounds like 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid. These tools allow researchers to predict binding modes and interactions with biological targets, thereby accelerating the drug discovery process. The integration of experimental data with computational predictions has led to more efficient identification of lead compounds with high therapeutic potential.

The synthesis of 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps include cyclization reactions to form the dihydroquinoline core, followed by functional group interconversions to introduce the fluoro, methyl, and acetic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings and derivatizations.

The pharmacological evaluation of 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid has revealed promising activities in several disease models. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. The unique combination of structural features makes it a versatile tool for exploring new therapeutic strategies. Additionally, its ability to modulate protein-protein interactions has opened avenues for developing targeted therapies against complex diseases.

In conclusion, 2-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid represents a significant advancement in pharmaceutical chemistry. Its structural complexity, coupled with its potential biological activities, positions it as a valuable compound for drug discovery efforts. Continued research into this molecule and its derivatives is expected to yield novel therapeutic agents with broad clinical applications.

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